molecular formula C7H8BrN3O2 B1608343 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine CAS No. 89791-76-4

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine

Cat. No. B1608343
Key on ui cas rn: 89791-76-4
M. Wt: 246.06 g/mol
InChI Key: AWUOLSBKAQIADQ-UHFFFAOYSA-N
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Patent
US05712294

Procedure details

A solution of 4.1 g (21.6 mmol) of SnCl2 in 20 ml of concentrated HCl is cooled in an ice bath. 1.32 g (5.4 mmol) of product obtained in Stage B are added gradually. The mixture is heated at 80° C. for 30 minutes. It is allowed to cool and then poured onto crushed ice. The resulting mixture is basified by addition of sodium hydroxide. The precipitate formed is filtered off, washed with water and then dried. 1.06 g of white powder are thus collected. The product is recrystallized from toluene.
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[NH2:4][C:5]1[C:10]([N+:11]([O-])=O)=[C:9]([CH3:14])[C:8]([Br:15])=[C:7]([CH3:16])[N:6]=1.[OH-].[Na+]>Cl>[Br:15][C:8]1[C:9]([CH3:14])=[C:10]([NH2:11])[C:5]([NH2:4])=[N:6][C:7]=1[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1[N+](=O)[O-])C)Br)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
1.06 g of white powder are thus collected
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C(=NC1C)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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